molecular formula C17H12ClNO3 B11354481 4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B11354481
M. Wt: 313.7 g/mol
InChI Key: HFJDNHWKCARRNC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3+2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the oxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to the specific combination of substituents and the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H12ClNO3/c1-11-9-13(7-8-14(11)18)21-17(20)15-10-16(22-19-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

HFJDNHWKCARRNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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